molecular formula C18H20N2O4 B3912091 2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide

2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide

Cat. No. B3912091
M. Wt: 328.4 g/mol
InChI Key: OVXLFPQUWACEAQ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at the University of California, San Francisco, and has since been extensively studied for its potential therapeutic applications in a variety of neurological disorders.

Mechanism of Action

2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide acts as a selective antagonist of the mGluR5 receptor, which is involved in a variety of cellular processes, including synaptic plasticity, learning, and memory. By blocking the activity of this receptor, 2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide is able to modulate glutamatergic neurotransmission and reduce excitotoxicity in the brain.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide has been shown to have a variety of biochemical and physiological effects in animal models, including reducing oxidative stress, inflammation, and apoptosis. Additionally, 2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide has several advantages for use in lab experiments, including its high selectivity for the mGluR5 receptor and its ability to cross the blood-brain barrier. However, 2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide also has several limitations, including its relatively short half-life and potential off-target effects at high concentrations.

Future Directions

Future research on 2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide is likely to focus on its potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Additionally, researchers may explore the development of more potent and selective mGluR5 antagonists with improved pharmacokinetic properties and reduced off-target effects.

Scientific Research Applications

2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and to improve cognitive function in animal models of schizophrenia. Additionally, 2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-13-7-9-15(10-8-13)23-12-18(21)24-20-17(19)11-14-5-3-4-6-16(14)22-2/h3-10H,11-12H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXLFPQUWACEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC=CC=C2OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CC=C2OC)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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